Product packaging for 3-ethylthiophene-2-carbaldehyde(Cat. No.:)

3-ethylthiophene-2-carbaldehyde

Cat. No.: B8720087
M. Wt: 140.20 g/mol
InChI Key: ANIABPZLKNMRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylthiophene-2-carbaldehyde (CAS 21426-07-3) is a high-purity organic compound with the molecular formula C7H8OS and a molecular weight of 140.20 g/mol . It is characterized by a thiophene ring, a heterocycle prominent in advanced materials research, substituted with an ethyl group and an aldehyde functional group. The aldehyde group is a versatile reactive handle, making this compound a valuable building block for synthesizing more complex molecules via reactions such as condensations and cross-coupling . Thiophene-2-carbaldehyde derivatives are recognized as key precursors in the development of pharmaceuticals, including drugs such as eprosartan . In materials science, structurally related compounds are extensively used in the synthesis of organic luminescent materials and fluorescent probes for bioimaging applications, allowing researchers to visualize biological processes in real-time . Furthermore, similar arylthiophene carbaldehyde compounds have demonstrated significant biological activities in research settings, including antibacterial, antiurease, and antioxidant properties . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8OS B8720087 3-ethylthiophene-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

3-ethylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H8OS/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3

InChI Key

ANIABPZLKNMRLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethylthiophene 2 Carbaldehyde and Analogues

Directed Ortho-Metalation and Formylation Strategies

Formylation of the thiophene (B33073) ring, particularly at the C2 position, is a fundamental transformation. The electron-rich nature of the thiophene ring facilitates electrophilic substitution reactions, which are central to these strategies.

Vilsmeier-Haack Reaction and its Optimized Protocols

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comorgsyn.org This combination forms a chloromethyleniminium salt, which is the active electrophilic species for formylation. ijpcbs.com

For a substrate like 3-ethylthiophene, the ethyl group at the C3 position directs the formylation to the adjacent C2 position due to electronic and steric effects. The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the thiophene ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup phase yields the final aldehyde product, 3-ethylthiophene-2-carbaldehyde (B6145136). organic-chemistry.org

Optimized protocols often focus on controlling the reaction temperature and the stoichiometry of the reagents to maximize yield and prevent side reactions. The reaction is typically initiated at low temperatures (e.g., 0 °C) during the addition of phosphorus oxychloride to DMF, followed by heating to drive the reaction to completion. orgsyn.org The Vilsmeier-Haack reaction is not only a formylation tool but has also been utilized in the synthesis of fused heterocyclic systems, such as 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives from 3-acetyl-2-aminothiophenes. researchgate.net

Alternative Formylation Methods (e.g., using N-methylformanilide and phosphorus oxyhalide)

An alternative to the standard DMF/POCl₃ system for formylation involves the use of N-methylformanilide in conjunction with a phosphorus oxyhalide like phosphorus oxychloride. This method also proceeds through the formation of an electrophilic iminium species. Historically, this approach was used for the formylation of activated aromatic compounds like dimethylaniline, yielding p-dimethylaminobenzaldehyde in moderate yields. orgsyn.org The reaction of N-methylformanilide with phosphorus oxychloride generates a different Vilsmeier-type reagent that then acts as the formylating agent in an electrophilic aromatic substitution reaction. The choice of formylating agent can influence the reactivity and selectivity of the process, providing an alternative route when the more common Vilsmeier-Haack conditions are not optimal.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Thiophenes

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of functionalized thiophenes. These methods allow for the precise introduction of aryl and alkyl substituents onto the thiophene core.

Suzuki-Miyaura Coupling for Aryl and Alkyl Substituted Thiophene Carbaldehydes

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and excellent functional group tolerance. mdpi.comresearchgate.netnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or a boronic ester) with an organohalide. mdpi.com

In the context of thiophene carbaldehydes, this methodology is used to synthesize aryl-substituted derivatives. For instance, 4-bromothiophene-2-carbaldehyde can be coupled with various arylboronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ to yield a series of 4-arylthiophene-2-carbaldehydes. mdpi.comnih.gov This approach demonstrates the utility of Suzuki coupling in creating complex thiophene structures where the formyl group is already in place. The reaction is highly valuable for generating libraries of compounds for biological screening. nih.govdntb.gov.ua

EntryArylboronic Acid/EsterProductYield (%)
14-Methoxyphenylboronic acid4-(4-Methoxyphenyl)thiophene-2-carbaldehyde85
23-Nitrophenylboronic acid4-(3-Nitrophenyl)thiophene-2-carbaldehyde78
3Naphthalene-1-boronic acid4-(Naphthalen-1-yl)thiophene-2-carbaldehyde75
43,5-Bis(trifluoromethyl)phenylboronic acid4-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde82

This table presents representative yields for the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids. Data synthesized from related literature. mdpi.comnih.gov

Other Transition Metal-Catalyzed Coupling Approaches (e.g., Kumada Catalyst-Transfer Polymerization precursors)

Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are instrumental in synthesizing substituted thiophenes that can serve as precursors to carbaldehyde derivatives. The Kumada catalyst-transfer polycondensation (KCTP) is a powerful, chain-growth polymerization method for producing well-defined conjugated polymers, such as polythiophenes. rsc.orgresearchgate.net This nickel-catalyzed reaction involves the polymerization of thiophene Grignard reagents. nih.gov

The synthesis of the monomers for KCTP often requires the preparation of specifically substituted halothiophenes. For example, the synthesis of a hyperbranched poly(thienylene-phenylene) polymer utilized 2-(3,5-dibromophenyl)-3-hexyl-5-iodothiophene as a monomer precursor. nih.gov While the primary goal of KCTP is polymerization, the underlying Kumada coupling chemistry is fundamental for creating C-C bonds on the thiophene ring. This chemistry can be adapted for the synthesis of discrete, non-polymeric substituted thiophenes. A substituted thiophene, such as 3-ethyl-5-bromothiophene, could be coupled with an alkyl or aryl Grignard reagent, followed by formylation at the C2 position to yield the desired substituted thiophene carbaldehyde. The control over molecular weight and narrow polydispersity indices achieved in KCTP highlights the precision of this nickel-catalyzed cross-coupling method. researchgate.netrsc.org

Cyclization and Annulation Reaction Pathways

The synthesis of the thiophene ring itself through cyclization reactions is a foundational strategy for accessing thiophene-based molecules. Furthermore, the aldehyde functionality in this compound can serve as a handle for subsequent annulation reactions to build more complex fused ring systems.

Recent synthetic strategies have focused on the cyclization of functionalized acyclic precursors to construct the thiophene ring with specific substitution patterns in a regioselective manner. nih.gov For instance, substituted thiophenes can be synthesized via the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols or the cycloisomerization of (Z)-2-en-4-yne-1-thiols. nih.gov One documented pathway involves the ring-opening/annulation reaction of cyclopropyl (B3062369) ethanols to produce thiophene-2-carbaldehyde (B41791) derivatives. researchgate.net These methods provide an atom-economical and direct entry to the thiophene core, which can be designed to bear the required 3-ethyl substituent.

Conversely, the formyl group of this compound is a versatile functional group that can participate in annulation reactions. For example, it can undergo condensation with active methylene (B1212753) compounds in reactions like the Gewald reaction, which is used to synthesize 2-aminothiophenes. researchgate.net The aldehyde can also be a key component in [3+2] annulation reactions, a process widely used for creating five-membered aromatic heterocycles. chim.it By reacting the aldehyde with appropriate 1,3-dipole precursors, it is possible to construct fused heterocyclic systems where the thiophene ring is annulated with another five-membered ring, such as a pyrazole (B372694) or an imidazole.

Ring-Opening/Annulation Reactions for Thiophene Ring Formation

The construction of the thiophene ring can be achieved through innovative pathways that involve the opening of a pre-existing sulfur-containing ring followed by a cyclization (annulation) step. This strategy allows for the formation of highly substituted thiophenes from readily available cyclic precursors.

A notable example involves the reaction of alkylidenethiiranes (three-membered sulfur heterocycles) with terminal alkynes. A copper(I)-catalyzed tandem reaction promotes the opening of the strained thiirane (B1199164) ring and subsequent cycloisomerization, leading to the convergent assembly of polysubstituted thiophenes. rsc.org This method directly incorporates various functional groups into the thiophene product. rsc.org

Another related concept is the formal [4+1] annulation, where a four-atom fragment of a molecule reacts with a single-atom component to form a five-membered ring. For instance, α-chloro-β-nitrothieno[2,3-c]pyridazines can undergo a ring-opening reaction when treated with N'-(aryl)benzothiohydrazides. nih.gov This process proceeds through the opening of the thiophene ring and two subsequent intramolecular cyclizations to furnish complex hybrid molecules, demonstrating a versatile approach to rearranging and forming new heterocyclic systems. nih.gov

Heterocyclization of Sulfur-Containing Alkyne Substrates

A powerful and atom-economical strategy for the regioselective synthesis of thiophenes involves the cyclization of acyclic substrates that contain both a sulfur atom and an alkyne moiety. nih.govnih.gov This approach is highly versatile, as the starting materials can be readily prepared, and the cyclization can be promoted by either metal catalysts or bases, allowing for precise control over the final substitution pattern of the thiophene ring. nih.gov

Metal-catalyzed heterocyclization often employs palladium or copper complexes to activate the alkyne for intramolecular nucleophilic attack by the sulfur atom. nih.gov For example, 1-mercapto-3-yn-2-ols can be efficiently converted to the corresponding thiophenes using a palladium iodide (PdI₂) catalyst with potassium iodide (KI) as an additive. nih.govorganic-chemistry.org Similarly, copper catalysts can promote the cyclization of substrates like (Z)-1-en-3-ynyl(butyl)sulfanes to yield 3-halothiophenes. nih.gov

Base-promoted cyclizations provide a metal-free alternative. For instance, sodium hydride (NaH) can induce the ring opening of a 1,3-dithiolane (B1216140) group in certain substrates to generate a thiolate, which then undergoes a 5-exo-dig cyclization to form the thiophene ring. nih.gov

Catalyst/PromoterSubstrate TypeProduct TypeReference
PdI₂/KI1-Mercapto-3-yn-2-olsSubstituted Thiophenes nih.govorganic-chemistry.org
CuCl₂ or CuBr₂(Z)-1-en-3-ynyl(butyl)sulfanes3-Halothiophenes nih.gov
NaH2-(1,3-Dithiolan-2-ylidene)-4-ynenitriles3-Cyano-2-(vinylthio)thiophenes nih.gov
DBU1,1-Bis(ethylthio)-1-en-4-ynesSubstituted Thiophenes nih.gov

Intramolecular Arylation (e.g., Heck Reaction) for Fused Thiophene Systems

The intramolecular Heck reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds, which is particularly useful for constructing cyclic and polycyclic systems. organicreactions.orgwikipedia.org This reaction involves the coupling of an aryl or alkenyl halide with an alkene present in the same molecule, making it a powerful tool for synthesizing fused heterocycles containing a thiophene ring. wikipedia.orgchim.it The high functional group tolerance of the Heck reaction allows for its application in the late stages of complex molecule synthesis. wikipedia.org

This strategy has been successfully applied to the synthesis of various fused thiophene systems, including thieno[c]pyridines, thienopyrimidines, and thienopyrazines. mdpi.comresearchgate.net For instance, a practical one-pot procedure for preparing diverse thieno[3,2-d]pyrimidines has been developed, which utilizes a palladium-catalyzed C–H activation/arylation at the C-2 position of a thiophene precursor. mdpi.comdntb.gov.uaresearchgate.net The reaction conditions can be optimized by varying the palladium source, ligands, base, and solvent to achieve high regioselectivity and yield. mdpi.com This methodology provides an efficient alternative to traditional multi-step synthetic routes for these important heterocyclic scaffolds. mdpi.comresearchgate.net

Multicomponent Reaction (MCR) Strategies for Thiophene Derivative Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient approach to complex molecules. nih.govtandfonline.com For thiophene synthesis, the Gewald aminothiophene synthesis is the most prominent and widely used MCR. wikipedia.orgtandfonline.comorganic-chemistry.org

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene. wikipedia.orgderpharmachemica.com The reaction is valued for its operational simplicity, mild conditions, and the ready availability of starting materials. researchgate.net The mechanism typically begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

Component 1Component 2Sulfur SourceBase (Catalyst)ProductReference
Ketone (or Aldehyde)α-CyanoesterElemental Sulfur (S₈)Amine (e.g., Morpholine, Piperidine)2-Aminothiophene wikipedia.orgderpharmachemica.com
KetoneMalononitrileElemental Sulfur (S₈)Piperidinium borate2-Aminothiophene thieme-connect.com
Carbonyl CompoundMalononitrile/Ethyl CyanoacetateElemental Sulfur (S₈)Eggshell/Fe₃O₄ nanoparticles2-Aminothiophene tandfonline.com

Beyond the classic Gewald reaction, other MCRs have been developed using transition-metal catalysts to synthesize diverse thiophene derivatives from components like alkynes, sulfur powder, and phenylboronic acid. tandfonline.comresearchgate.net These strategies showcase the power of MCRs to rapidly build molecular complexity from simple precursors in a single step. tandfonline.com

Stereoselective and Regioselective Synthetic Approaches

Controlling the specific placement of functional groups on the thiophene ring (regioselectivity) is a central challenge in synthetic chemistry. Modern methods have increasingly relied on directing group strategies to achieve C–H functionalization at positions that are otherwise difficult to access. researchgate.net

In these reactions, a functional group already present on the substrate, such as an amide or a bromide, acts as a directing group. researchgate.netresearchgate.net It coordinates to a transition metal catalyst (typically palladium) and delivers the catalyst to a specific, often adjacent, C–H bond. This allows for selective arylation, alkylation, or other modifications at positions like C3, C4, or C5, overriding the intrinsic reactivity of the thiophene ring. mdpi.comresearchgate.net

For example, a 3-carbamoyl group has been used to direct the exclusive C3-arylation of thiophenes. researchgate.net Similarly, palladium/norbornene cooperative catalysis, enabled by an amide directing group, has been used for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov The use of transient directing groups, which are installed and removed in situ, offers an even more efficient approach by avoiding extra synthetic steps. acs.org These methods provide a powerful toolkit for the precise and predictable synthesis of highly substituted thiophenes. researchgate.net

Reaction Pathways and Derivatization Strategies of 3 Ethylthiophene 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 3-ethylthiophene-2-carbaldehyde (B6145136) is the primary site for a variety of chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide range of adducts. For instance, the addition of a hydride ion (H⁻) from a reducing agent leads to the formation of an alcohol. libretexts.orglibretexts.org Similarly, Grignard reagents can add to the carbonyl group to form secondary alcohols.

Condensation Reactions: Imine, Oxime, and Schiff Base Formation

Condensation reactions of this compound with primary amines lead to the formation of imines, also known as Schiff bases. orientjchem.orgorganic-chemistry.orgscirp.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com These reactions are often catalyzed by acids or bases and can be performed under various conditions, including solvent-free and microwave-assisted methods. scirp.orgchemistryviews.org

The reaction with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. researchgate.net This reaction is generally carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated HCl. rsc.org The formation of oximes is a common method for the characterization and derivatization of aldehydes and ketones. researchgate.net

Schiff bases derived from thiophene-2-carboxaldehyde and its analogs have been synthesized by condensing the aldehyde with various anilines in the presence of a catalytic amount of concentrated sulfuric acid in ethanol. orientjchem.org

Table 1: Condensation Reactions of Thiophene (B33073) Aldehydes
ReactantReagentProduct TypeReaction Conditions
Thiophene-2-carboxaldehydeAnilineSchiff Base (Imine)Ethanol, H₂SO₄ (cat.) orientjchem.org
3-Methylthiophene-2-carbaldehydeHydroxylamine hydrochlorideOximePyridine or Sodium Acetate
Aromatic AldehydesPrimary AminesImineSolvent-free, microwave irradiation scirp.org
AldehydesAminesImineSupercritical CO₂ chemistryviews.org

Reduction to Primary Alcohols (e.g., using Lithium Aluminum Hydride or Sodium Borohydride)

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (3-ethylthiophen-2-yl)methanol. Common laboratory reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukchadsprep.com

Sodium borohydride is a milder reducing agent and is often preferred due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like alcohols and water. libretexts.orgcommonorganicchemistry.com The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. libretexts.org

Lithium aluminum hydride is a much stronger reducing agent and will also reduce a wider range of functional groups, including carboxylic acids and esters. masterorganicchemistry.combyjus.comorganic-chemistry.org Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. byjus.com

Table 2: Reduction of Aldehydes
Reducing AgentReactivitySolventFunctional Groups Reduced
Sodium Borohydride (NaBH₄)Mild, Selective commonorganicchemistry.comProtic (e.g., ethanol, water) Aldehydes, Ketones commonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Strong, Unselective masterorganicchemistry.combyjus.comAnhydrous Aprotic (e.g., ether, THF) byjus.comAldehydes, Ketones, Carboxylic Acids, Esters, Amides, Nitriles masterorganicchemistry.combyjus.com

Oxidation to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, yielding 3-ethylthiophene-2-carboxylic acid. Various oxidizing agents can be employed for this purpose. For instance, thiophene-2-carboxaldehyde can be oxidized to thiophene-2-carboxylic acid. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. Milder oxidizing agents like silver oxide (Ag₂O) can also be used.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. wizeprep.com The substitution pattern is directed by the existing substituents on the ring. In this compound, the aldehyde group is an electron-withdrawing group and a meta-director, while the ethyl group is an electron-donating group and an ortho-, para-director. However, in thiophene, the position most susceptible to electrophilic attack is generally the C5 position (para to the C2 substituent). pearson.com

Common electrophilic aromatic substitution reactions include halogenation (bromination, chlorination), nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For example, bromination can be achieved using N-bromosuccinimide (NBS). The reaction of 2-bromo-3-methylthiophene (B51420) with various reagents can lead to further functionalization. jcu.edu.au

Functionalization of the Ethyl Substituent

While the primary reactivity lies with the aldehyde and the thiophene ring, the ethyl substituent can also be functionalized, although this is less common. Reactions could potentially involve free-radical halogenation at the benzylic-like position (the carbon adjacent to the thiophene ring), followed by nucleophilic substitution. However, specific examples for this compound are not widely reported in the provided context.

Polymerization and Copolymerization Studies

The presence of the thiophene ring in this compound makes it a suitable monomer for the synthesis of conducting polymers. The aldehyde functional group can either be retained to influence the polymer's properties or be modified post-polymerization.

Acid-Catalyzed Polymerization Mechanisms

While direct acid-catalyzed polymerization studies on this compound are not extensively documented, the polymerization of the parent compound, thiophene-2-carbaldehyde (B41791), by acid catalysis provides a relevant model. In a study on the synthesis of poly(thiophene-2-carbaldehyde), hydrochloric acid was used as a catalyst in an alcohol solvent. researchgate.netutq.edu.iqnih.gov The proposed mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the electron-rich 5-position of another monomer unit. This process leads to the formation of a polymer chain. The resulting polymer from thiophene-2-carbaldehyde was found to be a dark, greenish-black powder, partially soluble in organic solvents like acetone, THF, DMF, and DMSO. researchgate.net Spectroscopic analysis, including FT-IR, showed a weakening of the C=O aldehyde peak in the polymer compared to the monomer, indicating its involvement in the polymerization process. researchgate.netutq.edu.iq It is conceivable that this compound would undergo a similar acid-catalyzed polymerization, with the ethyl group at the 3-position potentially influencing the polymer's solubility and morphology.

Electrochemical Polymerization of Thiophene Carbaldehyde Derivatives

Electrochemical polymerization is a common method for creating thin films of conducting polymers on electrode surfaces. For thiophene and its derivatives, this process typically involves the oxidation of the monomer to form radical cations, which then couple to form the polymer. The aldehyde group in thiophene carbaldehyde derivatives can influence the polymerization potential and the properties of the resulting polymer film. The specific conditions for the electrochemical polymerization of this compound would need to be optimized, but the general principles derived from other thiophene aldehydes would apply.

Synthesis of Regioregular Polythiophenes with Functionalized Side Chains

The properties of polythiophenes are highly dependent on their regioregularity, which refers to the specific arrangement of the monomer units in the polymer chain. cmu.edu Head-to-tail (HT) coupling of 3-substituted thiophenes leads to more planar polymer backbones, enhancing π-stacking and resulting in improved electrical conductivity and optical properties. cmu.edursc.org Several synthetic methods have been developed to achieve high regioregularity, most notably the McCullough and Rieke methods. cmu.edu

The McCullough method involves the lithiation of a 2-bromo-3-alkylthiophene followed by transmetalation and nickel-catalyzed polymerization. cmu.edu The Rieke method utilizes highly reactive Rieke zinc for the oxidative addition to 2,5-dibromo-3-alkylthiophenes, followed by nickel or palladium-catalyzed polymerization. cmu.edu

To synthesize a regioregular polythiophene with a functionalized side chain derived from this compound, the aldehyde group would likely need to be protected or converted to a less reactive functional group prior to polymerization. This is to prevent side reactions with the organometallic intermediates used in the polymerization. After the formation of the regioregular polymer, the protecting group can be removed to regenerate the aldehyde functionality, which can then be used for further modifications. For instance, regioregular polythiophenes with carboxylic acid side chains have been synthesized and shown to be water-soluble and exhibit chromic responses to ions. cmu.edu

Table 1: Key Methods for the Synthesis of Regioregular Poly(3-alkylthiophene)s

MethodKey ReagentsAdvantages
McCullough MethodLDA, MgBr₂·Et₂O, Ni(dppp)Cl₂High regioregularity (98-100% HT)
Rieke MethodRieke Zinc (Zn*), Ni or Pd catalystSelective oxidative addition
GRIM MethodAlkyl Grignard reagent, Ni(dppp)Cl₂Room temperature, large scale

Metal Complexation and Coordination Chemistry

The aldehyde group and the sulfur atom of the thiophene ring in this compound can act as coordination sites for metal ions, making it a valuable precursor for the synthesis of novel ligands and metal complexes.

Ligand Design and Synthesis for Transition Metal Complexes

This compound can be readily converted into a variety of ligands, most commonly through condensation reactions with amines to form Schiff bases. These Schiff base ligands can be bidentate, tridentate, or tetradentate, depending on the nature of the amine used. For example, the condensation of thiophene-2-carboxaldehyde with o-phenylenediamine (B120857) has been shown to produce a bidentate ligand that forms complexes with various transition metals. jocpr.com Similarly, reaction with 2-amino-6-picoline yields a monodentate ligand. researchgate.net

By analogy, this compound can be reacted with a range of primary amines to generate a library of Schiff base ligands with varying steric and electronic properties, influenced by the ethyl group at the 3-position. These ligands can then be used to form complexes with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II). nih.govjocpr.comoncologyradiotherapy.comnih.gov

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

The interaction between the ligands derived from this compound and metal ions can be investigated using a variety of spectroscopic techniques.

FT-IR Spectroscopy: The coordination of the ligand to the metal ion can be confirmed by shifts in the characteristic vibrational frequencies. For instance, a shift in the C=N stretching frequency of a Schiff base ligand upon complexation indicates the involvement of the imine nitrogen in coordination. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The appearance of d-d transitions can help in assigning a tetrahedral, square planar, or octahedral geometry to the complex. researchgate.netjocpr.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes, confirming the structure of the ligand and any changes upon coordination. nih.gov

Table 2: Spectroscopic Data for a Representative Schiff Base Ligand Derived from a Thiophene Aldehyde and its Metal Complex

CompoundKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)
Schiff Base Ligandν(C=N) ~1613δ(CH=N) ~8.12
Metal Complexν(C=N) ~1630-1644Shifted ligand signals

Data is analogous from studies on similar thiophene-based Schiff bases. nih.govnih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for gaining deeper insights into the electronic structure and properties of these metal complexes. utq.edu.iqnih.govumn.edudntb.gov.ua DFT calculations can be used to optimize the geometry of the complexes, calculate vibrational frequencies to aid in the interpretation of IR spectra, and predict electronic transitions observed in the UV-Vis spectra. Furthermore, computational studies can elucidate the nature of the metal-ligand bonding and provide information on parameters such as bond lengths and angles. researchgate.net

Advanced Spectroscopic Characterization Techniques for 3 Ethylthiophene 2 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 3-ethylthiophene-2-carbaldehyde (B6145136). By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR spectroscopy of this compound provides characteristic signals that are crucial for its identification. The chemical shifts (δ) are influenced by the electron density around the protons. The aldehyde proton typically appears significantly downfield, a result of the strong deshielding effect of the adjacent carbonyl group. The protons on the thiophene (B33073) ring resonate in the aromatic region, with their precise shifts influenced by the positions of the ethyl and aldehyde substituents. The ethyl group protons exhibit a characteristic quartet for the methylene (B1212753) (–CH₂–) group and a triplet for the methyl (–CH₃) group, arising from spin-spin coupling with each other.

The coupling constant (J), which is the difference in frequency between the sub-peaks of a split signal, provides information about the connectivity of neighboring protons. libretexts.org For instance, the vicinal coupling (³J) between the methylene and methyl protons of the ethyl group is typically in the range of 6-8 Hz. libretexts.org In the thiophene ring, the coupling constants between adjacent protons depend on their relative positions.

Table 1: Representative ¹H NMR Data for Thiophene-based Aldehydes

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
2-ThiophenecarbaldehydeH-58.13dJ = 5.05
H-47.94dJ = 3.85
H-38.03ddJ = 5.05, 1.37
CHO9.97s
3-Methylthiophene-2-carbaldehydeH-57.67dJ = 5.2
H-46.98dJ = 5.2
CH₃2.55s
CHO10.15s

Note: Data is illustrative and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in this compound vary over a wide range, reflecting their different electronic environments. oregonstate.edu The carbonyl carbon of the aldehyde group is highly deshielded and appears at a very low field, typically in the range of 180-200 ppm. The sp²-hybridized carbons of the thiophene ring resonate in the aromatic region (approximately 120-170 ppm), with the carbon attached to the electron-withdrawing aldehyde group appearing further downfield. oregonstate.edu The sp³-hybridized carbons of the ethyl group appear at a much higher field. Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Thiophene Derivatives

Carbon EnvironmentTypical Chemical Shift (ppm)
Aldehyde (R-CHO)>200
Carboxylic Acid and Derivatives165-190
Aromatic (Thiophene Ring)125-170
Alkene (=C-H)120-160
Nitrile (R-C≡N)110-120
Alkyne (-C≡C-)70-110
Ether/Alcohol/Ester (C-O)60-80
Alkyl Halide (C-X)55-80
Allylic, Benzylic, Ketone (α-carbon)40-55
Alkane (C-H)10-50

Data compiled from general ¹³C NMR chemical shift tables. oregonstate.edu

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between the protons on the thiophene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum allows for the direct assignment of the carbon signal for each protonated carbon in the molecule. For instance, the proton signal of the methylene group will show a correlation to its corresponding carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the aldehyde proton and the C-2 carbon of the thiophene ring would be observed. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of molecules. While less critical for a relatively rigid molecule like this compound, it can be invaluable for more complex derivatives.

In recent years, computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts and coupling constants. rsc.org By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the NMR spectrum. researchgate.net This approach involves optimizing the molecular geometry and then performing NMR calculations using a suitable functional and basis set. github.io The predicted spectra can then be compared with experimental data to validate the proposed structure or to help in the assignment of complex spectra. researchgate.netgithub.io This is especially useful for distinguishing between isomers or for understanding the effects of different substituents on the electronic structure and, consequently, the NMR parameters. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. youtube.com The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.

The most prominent and easily identifiable peak will be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1670-1780 cm⁻¹. pressbooks.pub The exact position is influenced by conjugation; for an aldehyde adjacent to an aromatic ring like thiophene, this peak is expected around 1705 cm⁻¹. libretexts.org Other key absorptions include:

C-H stretching of the aldehyde : A characteristic pair of weak to medium bands around 2750 and 2850 cm⁻¹. libretexts.org

Aromatic C-H stretching : Peaks appearing above 3000 cm⁻¹.

Aliphatic C-H stretching : Absorptions from the ethyl group in the 2850-2960 cm⁻¹ region.

C=C stretching of the thiophene ring : Bands in the 1400-1600 cm⁻¹ region.

C-S stretching of the thiophene ring : This can be more difficult to assign but typically appears in the fingerprint region.

The stretching frequency for the C=O group in thiophene-2-carbaldehyde (B41791) has been reported at 1665 cm⁻¹. researchgate.net

Table 3: Key FTIR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aldehyde (C=O)Stretch1670 - 1710
Aldehyde (C-H)Stretch2720 - 2850 (often two bands)
Aromatic (C-H)Stretch3000 - 3100
Alkyl (C-H)Stretch2850 - 2960
Aromatic (C=C)Stretch1400 - 1600

These are general ranges and can be influenced by the specific molecular environment.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a fingerprint of the molecule's structure. For this compound, the Raman spectrum is characterized by a series of bands corresponding to the vibrational modes of the thiophene ring, the ethyl substituent, and the carbaldehyde functional group.

The analysis of the Raman spectra of thiophene and its derivatives reveals characteristic vibrational modes. whitman.edumdpi.com In the case of this compound, the spectrum is expected to be dominated by contributions from the C-C and C-S stretching vibrations within the thiophene ring, as well as the C-H bending and stretching modes of the ring and the ethyl group. The carbonyl (C=O) stretch of the aldehyde group will also present a characteristic and intense band.

Table 1: Expected Characteristic Raman Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=O stretch (aldehyde)1700 - 1680
C=C stretch (thiophene ring)1550 - 1400
C-C stretch (thiophene ring)1450 - 1300
C-S stretch (thiophene ring)750 - 600

Note: The data in this table is illustrative and based on typical vibrational frequencies for thiophene and aldehyde-containing compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for characterizing conjugated systems like this compound.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π→π* and n→π* electronic transitions. The thiophene ring, being an aromatic system, possesses π orbitals that can engage in π→π* transitions upon absorption of UV radiation. The presence of the carbaldehyde group introduces a carbonyl chromophore, which also contributes to the absorption profile through its own π→π* and n→π* transitions. The conjugation between the thiophene ring and the aldehyde group leads to a delocalized π-electron system, which typically results in a bathochromic (red) shift of the absorption maxima compared to the individual, unconjugated chromophores.

The electronic spectrum of thiophene derivatives is influenced by the nature and position of substituents on the ring. nii.ac.jp For this compound, the ethyl group acts as a weak electron-donating group, while the carbaldehyde is an electron-withdrawing group. This donor-acceptor character can influence the energy of the electronic transitions.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. nih.gov This effect is a powerful tool for investigating the electronic structure of molecules, particularly those with charge-transfer characteristics. In this compound, the difference in polarity between the ground and excited states can lead to significant solvatochromic shifts.

The study of solvatochromic behavior involves recording the UV-Vis absorption spectra of the compound in a range of solvents with varying polarities. researchgate.netrsc.orgbiointerfaceresearch.com An increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic shift (a shift to longer wavelengths) in the π→π* transition. Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity. By analyzing these shifts, valuable information about the change in dipole moment upon excitation and the nature of the electronic transitions can be obtained. nih.gov

Table 2: Illustrative Solvatochromic Data for a Thiophene-based Dye

SolventPolarity (Dielectric Constant)Absorption Maximum (λmax) (nm)
n-Hexane1.88450
Chloroform4.81475
Acetone20.7480
Methanol32.7490
Dimethylformamide (DMF)36.7500

Note: This table presents hypothetical data to illustrate the expected solvatochromic trend for a compound like this compound. The actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C₇H₈OS, the exact mass can be calculated and compared with the experimentally determined value from HRMS. This comparison serves as a definitive confirmation of the compound's molecular formula.

Table 3: Molecular Weight Data for this compound

ParameterValue
Molecular FormulaC₇H₈OS
Molecular Weight140.21 g/mol
Exact Mass140.03468 Da

Note: The molecular weight is the average molar mass, while the exact mass is the monoisotopic mass.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides a "mass spectral fingerprint."

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the formyl group (M-29). libretexts.org The thiophene ring can also undergo fragmentation. The mass spectrum of the closely related 3-methylthiophene-2-carbaldehyde shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a hydrogen atom. nist.gov The fragmentation of this compound is expected to follow similar pathways, with additional fragmentation patterns related to the ethyl group, such as the loss of a methyl radical (M-15) or an ethyl radical (M-29).

Table 4: Expected and Observed Mass Spectral Fragments for Thiophene-2-carbaldehyde Derivatives

m/zIon Fragment/Loss (for 3-methylthiophene-2-carbaldehyde)Expected Ion Fragment/Loss (for this compound)
140-[M]⁺˙
126[M]⁺˙-
125[M-H]⁺-
111-[M-CHO]⁺
97[M-CHO]⁺-

Note: The data for 3-methylthiophene-2-carbaldehyde is based on the NIST database. nist.gov The expected fragments for this compound are inferred by analogy.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For novel compounds such as derivatives of this compound, single-crystal X-ray diffraction analysis is indispensable for elucidating the exact stereochemistry and packing of molecules within the crystal lattice.

The process involves irradiating a single crystal of the target compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.266
b (Å) 12.861
c (Å) 7.999
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1512.5
Z 4
Calculated Density (g/cm³) 1.450
R-factor (%) 3.2
wR-factor (%) 9.0

Note: This data is illustrative and based on typical values for similar organic compounds.

The refinement of the crystal structure would also reveal the nature of intermolecular forces, such as hydrogen bonds or π–π stacking interactions, which govern the packing of the molecules in the solid state. researchgate.net These interactions are crucial in determining the material's bulk properties.

Surface and Morphological Characterization Techniques (e.g., XPS, EDX, SEM, AFM for derived polymeric materials)

The characterization of polymeric materials derived from this compound extends beyond molecular structure to include surface chemistry and morphology. These properties are critical for applications in electronics, sensors, and coatings. A suite of powerful analytical techniques is employed to probe these characteristics.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of poly(thiophene) derivatives, XPS is used to confirm the presence of constituent elements and their bonding environments. For instance, in a study on poly(thiophene-2-carbaldehyde), XPS was utilized to confirm the polymer's structure. journalskuwait.org

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with scanning electron microscopy, provides elemental analysis of a sample. It can determine the relative abundance of elements on the surface, offering insight into the stoichiometry of the polymer. A study on poly(thiophene-2-carbaldehyde) demonstrated the use of EDX to determine the elemental composition of the polymer surface. journalskuwait.org

Interactive Data Table: Elemental Analysis of Poly(thiophene-2-carbaldehyde) by EDX

ElementArea 1 (%)Area 2 (%)Area 3 (%)Average (%)
Carbon63.562.862.763.0
Sulfur11.011.211.311.17
Oxygen11.111.311.211.2
Chlorine12.412.712.712.6

Source: Data adapted from a study on poly(thiophene-2-carbaldehyde). journalskuwait.org

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface morphology of materials at the micro- and nanoscale. It produces high-resolution images that reveal details about the shape, size, and texture of the polymeric structures. For example, SEM analysis of poly(thiophene-2-carbaldehyde) revealed that the polymer consists of spherical particles with a rough surface. journalskuwait.orgresearchgate.net The average diameter of these particles was determined to be approximately 127 nanometers. journalskuwait.orgresearchgate.net

Atomic Force Microscopy (AFM) provides even higher resolution three-dimensional topographical information about the surface. It is used to study the morphology and determine nanoparticle size. researchgate.net In the case of a poly(thiophene-2-carbaldehyde) film, AFM scans revealed that the mean diameter of the polymer particles was about 167 nm. journalskuwait.org The difference in particle size observed between SEM and AFM can be attributed to the fusion of smaller particles on the film's surface, leading to the formation of larger aggregates. journalskuwait.org

Together, these surface and morphological characterization techniques provide a comprehensive understanding of the polymeric materials derived from thiophene carbaldehydes, which is essential for tailoring their properties for specific technological applications.

Computational and Theoretical Investigations of 3 Ethylthiophene 2 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it a staple in modern chemical research. For a molecule like 3-ethylthiophene-2-carbaldehyde (B6145136), DFT can provide invaluable insights into its behavior and characteristics.

Geometry Optimization and Conformational Analysis

The first step in any DFT study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties.

HOMO: For thiophene (B33073) derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring. The presence of the electron-donating ethyl group at the 3-position would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is generally a π*-antibonding orbital. The electron-withdrawing carbaldehyde group at the 2-position would lower the energy of the LUMO, increasing the molecule's electron affinity.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more easily excited, implying higher reactivity. For this compound, the interplay between the electron-donating ethyl group and the electron-withdrawing carbaldehyde group would modulate this energy gap.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Orbital Predicted Characteristics
HOMO π-orbital, delocalized over the thiophene ring with significant contribution from the ethyl group.
LUMO π*-antibonding orbital, localized primarily on the carbaldehyde group and adjacent carbon atoms of the thiophene ring.

| Energy Gap | Expected to be moderate, reflecting a balance between the electronic effects of the substituents. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, this region would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons.

Blue Regions: Represent areas of positive electrostatic potential, indicating sites for nucleophilic attack. These would likely be found around the hydrogen atom of the carbaldehyde group and potentially the hydrogen atoms of the ethyl group.

Green Regions: Denote areas of neutral potential.

The MEP surface would clearly illustrate the electron-rich and electron-poor regions, providing a visual guide to the molecule's reactive sites.

Calculation of Quantum Chemical Descriptors

Several quantum chemical descriptors can be calculated from the results of DFT studies to quantify the reactivity and stability of a molecule.

Table 2: Key Quantum Chemical Descriptors

Descriptor Definition Predicted Significance for this compound
Ionization Potential (IP) The energy required to remove an electron from a molecule. Approximated as -EHOMO. The electron-donating ethyl group would likely lead to a relatively lower ionization potential compared to unsubstituted thiophene-2-carbaldehyde (B41791).
Electron Affinity (EA) The energy released when an electron is added to a molecule. Approximated as -ELUMO. The electron-withdrawing carbaldehyde group would result in a higher electron affinity.
Electrophilicity Index (ω) A measure of the ability of a species to accept electrons. Calculated as ω = (μ2)/(2η). The presence of the aldehyde group suggests a moderate to high electrophilicity index.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for structure elucidation. The calculated shifts for the protons and carbons of the thiophene ring, the ethyl group, and the carbaldehyde group would provide a theoretical spectrum that can be directly compared to an experimental one.

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental IR spectrum. Key vibrational modes to look for would include the C=O stretching of the aldehyde, C-H stretching of the aromatic ring and the ethyl group, and the characteristic ring vibrations of the thiophene moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions, which are characteristic of conjugated systems containing heteroatoms and carbonyl groups.

Thermodynamic Property Calculations

DFT calculations can also be used to compute various thermodynamic properties at different temperatures. These properties are derived from the calculated vibrational frequencies and are essential for understanding the stability and behavior of the molecule under different conditions.

Table 3: Calculable Thermodynamic Properties

Property Description
Zero-point vibrational energy (ZPVE) The energy of the molecule at 0 Kelvin due to its vibrational motion.
Enthalpy (H) The total heat content of the system.
Entropy (S) A measure of the disorder or randomness of the system.

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

These calculations would provide a comprehensive thermodynamic profile for this compound.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are promising candidates for NLO materials due to their large hyperpolarizabilities, fast response times, and synthetic tailorability. Thiophene rings, with their electron-rich nature, can act as efficient π-bridges in such systems.

While direct computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, the NLO properties of similar thiophene-based aldehydes have been investigated using quantum chemical methods. Density Functional Theory (DFT) is a widely used computational tool for predicting NLO properties. The key parameters of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second and third-order NLO effects, respectively.

For a molecule to exhibit significant NLO response, it should possess a considerable change in dipole moment upon electronic excitation. In this compound, the ethyl group at the 3-position acts as a weak electron-donating group (D), the thiophene ring serves as the π-conjugated bridge, and the carbaldehyde group at the 2-position functions as an electron-acceptor group (A). This D-π-A arrangement can lead to intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is a key factor for a large second-order NLO response.

Computational studies on analogous thiophene-2-carbaldehyde derivatives typically involve the following steps:

Geometry Optimization: The molecular geometry is optimized to its ground state equilibrium structure using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

Calculation of NLO Properties: The static and dynamic first and second hyperpolarizabilities are calculated. The calculations are often performed in both the gas phase and in different solvents to assess the effect of the medium on the NLO response.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A small HOMO-LUMO energy gap is generally indicative of a higher polarizability and a larger NLO response.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the intramolecular charge transfer and the electronic interactions between the donor, π-bridge, and acceptor moieties.

Based on studies of similar thiophene derivatives, it can be predicted that this compound would exhibit modest NLO properties. The introduction of stronger donor and acceptor groups on the thiophene ring would be a strategy to significantly enhance its NLO response.

Table 1: Predicted NLO Properties and Related Parameters for this compound (Hypothetical Data Based on Analogous Compounds)

ParameterPredicted Value/ObservationComputational Method
First Hyperpolarizability (β) ModerateDFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Energy Gap Relatively small, indicating potential for ICTDFT
Intramolecular Charge Transfer Expected from ethyl group to carbaldehyde groupNBO Analysis
Solvent Effects NLO properties likely to be enhanced in polar solventsPCM/COSMO models

Theoretical Studies on Reaction Mechanisms and Energetic Pathways

Understanding the reaction mechanisms and energetic pathways of a compound is crucial for optimizing synthetic routes and controlling reaction outcomes. While detailed theoretical studies specifically on the reaction mechanisms of this compound are sparse, its reactivity can be inferred from its functional groups and the known chemistry of thiophene aldehydes.

A notable reaction involving this compound is its use as an intermediate in the synthesis of more complex molecules, such as enzyme inhibitors. For instance, a patent describes the reaction of this compound with N,N'-dimethylethane-1,2-diamine to form a Schiff base. google.com This condensation reaction is a fundamental process in organic chemistry.

A theoretical investigation of this reaction would typically involve the following computational steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and N,N'-dimethylethane-1,2-diamine) and the Schiff base product are optimized.

Transition State Search: The transition state (TS) for the reaction is located. This is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and the product.

Calculation of Activation Energy: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.

Thermodynamic Analysis: The enthalpy and Gibbs free energy of the reaction are calculated to determine if the reaction is exothermic or endothermic, and spontaneous or non-spontaneous.

For the condensation reaction between this compound and a diamine, the mechanism likely proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. Computational studies on similar reactions have shown that the reaction can be catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Table 2: Hypothetical Energetic Profile for the Condensation Reaction of this compound

StepSpeciesRelative Energy (kcal/mol)
1 Reactants (this compound + Diamine)0.0
2 Transition State 1 (Nucleophilic Attack)+15 to +25
3 Intermediate (Carbinolamine)-5 to +5
4 Transition State 2 (Water Elimination)+20 to +30
5 Products (Schiff Base + Water)-10 to 0

Note: The values in this table are hypothetical and are intended to illustrate the expected energetic profile for this type of reaction based on general principles of organic chemistry and computational studies of similar systems.

In Silico Studies for Structure-Activity Relationship Elucidation (e.g., Molecular Docking simulations for ligand binding)

The identification of this compound as a precursor for the synthesis of enzyme inhibitors highlights the importance of in silico methods, such as molecular docking, in elucidating structure-activity relationships (SAR). google.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when bound to each other to form a stable complex.

A typical molecular docking study to investigate the binding of a derivative of this compound to a target enzyme would involve:

Preparation of the Receptor and Ligand: The 3D structure of the enzyme is obtained from a protein database (e.g., Protein Data Bank). The ligand (the inhibitor derived from this compound) is built and its geometry is optimized.

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the active site of the enzyme in various orientations and conformations.

Scoring and Analysis: The different poses of the ligand are scored based on their binding affinity, which is an estimation of the binding free energy. The pose with the best score is then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the enzyme's active site residues.

These in silico studies are instrumental in rational drug design. By understanding the SAR, medicinal chemists can modify the structure of the lead compound (in this case, a derivative of this compound) to improve its binding affinity, selectivity, and pharmacokinetic properties. For example, the ethyl group at the 3-position and the aldehyde at the 2-position of the thiophene ring can be systematically modified to probe the chemical space around the active site of the target enzyme.

Table 3: Key Interactions in a Hypothetical Molecular Docking of a this compound Derivative with an Enzyme Active Site

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Enzyme
Hydrogen Bonding Carbonyl oxygen of the carbaldehyde-derived moietyAmino acid residues with donor hydrogens (e.g., Ser, Thr, Lys)
Hydrophobic Interactions Ethyl group, thiophene ringNonpolar amino acid residues (e.g., Val, Leu, Ile, Phe)
π-π Stacking Thiophene ringAromatic amino acid residues (e.g., Phe, Tyr, Trp)

Research Applications and Functional Material Development

Role as Synthetic Precursors and Building Blocks in Organic Synthesis

3-ethylthiophene-2-carbaldehyde (B6145136) serves as a valuable starting material and intermediate in the synthesis of a wide array of more complex organic molecules. The aldehyde functional group provides a reactive site for carbon-carbon bond formation and derivatization, while the thiophene (B33073) ring itself can be further functionalized.

The dual functionality of this compound makes it an ideal building block for constructing larger, more intricate heterocyclic frameworks. The aldehyde group can undergo a variety of condensation and coupling reactions, while the thiophene ring can participate in cross-coupling reactions to build aryl-substituted systems.

Fused Ring Systems: Thiophene-carbaldehyde derivatives are key precursors in the synthesis of fused thiophene systems, which are important in materials science. For instance, 3-bromothiophene-2-carbaldehyde is a starting material for a multi-step synthesis of thieno[3,2-b]thiophene (B52689), a fused heterocyclic scaffold used in optoelectronics. mdpi.com This demonstrates a pathway where the aldehyde is retained while the ring is elaborated, a strategy applicable to the 3-ethyl derivative.

Aryl-Substituted Thiophenes: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for creating C-C bonds. Thiophene-carbaldehydes bearing a halogen (e.g., 3-bromothiophene-2-carbaldehyde) can be coupled with various arylboronic acids to produce a range of 3-aryl-thiophene-2-carbaldehydes. researchgate.net These products are themselves complex heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Chalcone Synthesis: The aldehyde group readily undergoes condensation reactions. For example, 3-aryl-thiophene-2-carboxaldehydes react with aryl methyl ketones in the presence of a base to form thiophene-based chalcones. researchgate.net These chalcones are investigated for their biological activities, including potential anticancer properties. researchgate.net

Other Heterocycles: The reactivity of the aldehyde allows for its incorporation into diverse heterocyclic structures. For example, 3-thiophene carboxaldehyde can be reacted with aminophenols to synthesize thiophene-substituted benzo[d]thiazole and benzo[d]oxazole systems. researchgate.net

PrecursorReaction TypeResulting SystemApplication Area
3-Bromothiophene-2-carbaldehydeSubstitution, Homologation, CyclizationThieno[3,2-b]thiophene mdpi.comOptoelectronics mdpi.comnih.gov
3-Bromothiophene-2-carbaldehydeSuzuki Coupling3-Aryl-thiophene-2-carbaldehydes researchgate.netPharmaceutical intermediates researchgate.net
3-Aryl-thiophene-2-carbaldehydeClaisen-Schmidt CondensationThiophene-based Chalcones researchgate.netMedicinal Chemistry researchgate.net
3-Thiophene CarboxaldehydeCondensation/CyclizationThiophene-substituted Benzothiazoles researchgate.netMaterials Science researchgate.net

This table is interactive. Click on the headers to sort.

Beyond forming complex rings, this compound and its close analogs act as crucial intermediates for specialty chemicals, including pharmaceuticals and the monomeric units for advanced functional materials.

Pharmaceutical Intermediates: Substituted thiophenes are a common motif in drug molecules. The closely related compound, 3-methylthiophene-2-carboxaldehyde, is a known intermediate in the synthesis of anthelmintic agents. google.com It is also identified as a key intermediate for synthesizing various drugs, where its unique structure is introduced to impart specific biological activity. quinoline-thiophene.com

Building Blocks for Optoelectronics: The compound serves as a precursor for larger molecules designed for electronic applications. Its analog, 3-methylthiophene-2-formaldehyde, is noted for its role in creating organic optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs). quinoline-thiophene.com The synthesis of thieno[3,2-b]thiophenes from thiophene-carbaldehyde precursors is another example of creating building blocks for organic electronic and optoelectronic materials. nih.govrsc.org

Fragrance Industry: Due to its specific odor profile, 3-methylthiophene-2-formaldehyde is also utilized as a raw material in the synthesis of unique fragrances for consumer products. quinoline-thiophene.com

Applications in Materials Science

The structural features of this compound are particularly advantageous in materials science, where thiophene-based molecules are prized for their electronic and optical properties.

Thiophene-based conjugated molecules are fundamental components of organic semiconductors. rsc.org These materials are used in a variety of optoelectronic devices due to their ability to transport charge and interact with light. researchgate.net

OLEDs: Organic Light Emitting Diodes often employ materials with donor-π-acceptor structures to achieve efficient light emission. beilstein-journals.org Thiophene units are frequently used as electron-rich π-spacers in these systems. beilstein-journals.org Alkylated thiophene-carbaldehydes like the 3-ethyl derivative can serve as starting points for synthesizing the complex, conjugated molecules required for OLED emitters. quinoline-thiophene.commdpi.com The ethyl group enhances solubility, facilitating the processing of these materials from solution.

Organic Solar Cells (OSCs): In OSCs, polythiophenes and thiophene-based oligomers are widely used as electron-donor materials that absorb sunlight and generate charge carriers. rsc.orgrsc.orgresearchgate.net this compound can be used to synthesize specific oligomers where the chain length and substitution pattern are precisely controlled. rsc.org This precision is critical for tuning the material's absorption spectrum and energy levels to match the requirements of the solar cell device. rsc.org

Polythiophenes are one of the most studied classes of conducting and semiconducting polymers, recognized for their environmental stability and versatile properties. wikipedia.orgphysicsjournal.net

Monomer for Poly(3-alkylthiophene) Derivatives: this compound can serve as a monomer for polymerization. The resulting polymer would be a functionalized poly(3-ethylthiophene). The ethyl group at the 3-position is crucial as it disrupts close packing between polymer chains, rendering the material soluble in common organic solvents. wikipedia.org This solubility is essential for fabricating thin films for electronic devices.

Functional Polymer Chains: While polymerization of thiophenes can occur through various methods, such as oxidative coupling with FeCl₃, the aldehyde group at the 2-position of this specific monomer offers an additional feature. cmu.edu If the polymerization method primarily links the 5-positions of the thiophene rings, the aldehyde group remains as a pendant functional group along the polymer backbone. This allows for post-polymerization modification, where other molecules can be grafted onto the polymer to further tune its properties. Alternatively, under certain acidic conditions, the aldehyde group itself can participate in polymerization. journalskuwait.org

Polymer TypeKey FeaturesRelevant Applications
Poly(3-alkylthiophene)s (PATs)Soluble in organic solvents, good environmental and thermal stability. wikipedia.orgOrganic Field-Effect Transistors (OFETs), Organic Solar Cells, Sensors. cmu.edu
Poly(3,4-ethylenedioxythiophene) (PEDOT)High conductivity, good mechanical flexibility, and thermal stability (often used with PSS). physicsjournal.netHole transport layers in OLEDs and OSCs, antistatic coatings, electrochromic devices. physicsjournal.net
Functionalized PolythiophenesPossess reactive groups for further modification or sensing capabilities. journalskuwait.orgBiosensors, functional coatings, specialized electronic materials. journalskuwait.org

This table is interactive. Click on the headers to sort.

The reactive aldehyde group makes this compound suitable for covalently attaching the thiophene moiety to other substrates, such as mesoporous materials. This functionalization imparts new properties to the material, making it useful for specialized applications.

Research has shown that the parent compound, thiophene-2-carbaldehyde (B41791), can be used to modify mesoporous silica (B1680970). smolecule.com The aldehyde group reacts with amine groups previously introduced onto the silica surface, effectively grafting the thiophene molecule to the material. This functionalized silica acts as a highly effective sorbent for the separation and preconcentration of palladium from solutions. smolecule.com The presence of a 3-ethyl group on the thiophene ring would be expected to modify the hydrophobicity and steric environment of the binding sites, potentially altering the selectivity and capacity of the sorbent material.

Components in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures, making them promising for applications in gas storage, separation, and electronics. researchgate.net Thiophene-based building blocks are of particular interest for constructing COFs due to their exceptional electronic properties. researchgate.net While research has broadly demonstrated the incorporation of thiophene derivatives into COF structures, the use of specific monomers like this compound is an emerging area of investigation.

The synthesis of COFs involves the reticular synthesis of building blocks, and thiophene-containing monomers have been successfully used to create these frameworks. mit.edu For instance, monomers such as 2,5-thiophenediboronic acid and thieno[3,2-b]thiophene-2,5-diboronic acid have been employed to create thiophene-based COFs. researchgate.netmit.edu These studies confirm that the thiophene motif is amenable to the synthetic conditions required for COF formation and can be used to build crystalline, porous materials. mit.edu The incorporation of thiophene units is motivated by the desire to create COFs with enhanced electronic and optical functionalities for potential use in electronic devices. researchgate.netresearchgate.net The structural versatility of thiophene allows for the design of various angles and geometries in the resulting COF, although some bent ditopic monomers can be prone to defects during synthesis. researchgate.netmit.edu

Development of Molecular and Ion Chemosensors

Derivatives of thiophene-2-carbaldehyde are effective platforms for the design of chemosensors, which can detect specific ions through changes in their optical properties, such as color or fluorescence. researchgate.net The aldehyde group provides a reactive site for synthesizing larger, more complex sensor molecules.

A notable example is the derivative 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), which was synthesized via a Suzuki coupling reaction. researchgate.net This compound functions as a highly selective fluorescent sensor for ferric ions (Fe³⁺). researchgate.net In the presence of Fe³⁺, the fluorescence of ECTC is significantly quenched, while other common metal ions cause almost no change. researchgate.net The sensor operates effectively in a concentration range of 0.1 μM to 10 μM for Fe³⁺, demonstrating its potential for detecting trace amounts of this ion. researchgate.net

Another study focused on heterocyclic aldehydes based on the thieno[3,2-b]thiophene core for use as ion optical chemosensors. semanticscholar.org A derivative, 4-N,N-dimethylaminophenylthieno[3,2-b]thiophene-2-carbaldehyde, exhibited fluorescence quenching in the presence of several metal cations, including Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, and Al³⁺, when evaluated in acetonitrile (B52724) solutions. semanticscholar.org This indicates its potential as a multi-ion sensor. The development of such sensors is significant for monitoring environmental and biological systems where the detection of specific metal ions is crucial. researchgate.net

Table 1: Thiophene-2-carbaldehyde Derivatives as Ion Chemosensors

Derivative Target Ion(s) Detection Method Key Finding Reference
5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) Fe³⁺ Fluorescence Quenching Highly selective for Fe³⁺ over other metal ions. researchgate.net

Catalytic Applications of this compound Derivatives

The reactivity of the aldehyde and the electronic nature of the thiophene ring in this compound derivatives make them suitable for various roles in catalysis, including as ligands for metal catalysts and as substrates in reduction studies.

Thiophene derivatives can be fashioned into ligands that coordinate with metal centers to form catalysts. Research has been conducted on thiophene-derived mixed ligand metal complexes, highlighting their potential in catalysis. nih.gov While direct use of this compound as a ligand is not extensively documented, the synthesis of related structures points to this possibility. For example, the synthesis of 3-aryl thiophene-2-carbaldehydes is often achieved using palladium-catalyzed cross-coupling reactions, where molecules with similar structural motifs act as ligands for the palladium catalyst. researchgate.net Furthermore, thiophene-2-carbaldehyde can be polymerized using an acid catalyst, indicating the ring's ability to participate in catalytic processes. journalskuwait.org

The aldehyde group of thiophene-2-carbaldehyde and its derivatives is readily susceptible to reduction, a fundamental transformation in organic chemistry. Studies have shown that the aldehyde can be converted to an alcohol group under mild conditions. For instance, 3,5-dibromo-2-thiophenecarboxaldehyde was effectively reduced to 3,5-dibromothiophen-2-methanol using sodium borohydride (B1222165) (NaBH₄), achieving a 78% yield. mdpi.com This demonstrates a straightforward method for converting the aldehyde functionality into a primary alcohol, which is a common step in the synthesis of more complex molecules. Additionally, research on poly(thiophene-2-carbaldehyde) has shown that the polymer can be reduced using hydrazine, illustrating that the aldehyde functionality remains reactive even within a polymer chain. journalskuwait.org

Agricultural Chemical Research (as building blocks for novel agrochemicals)

Thiophene-2-carbaldehyde derivatives are recognized as important building blocks in the synthesis of new agrochemicals, largely due to their inherent biological activity. smolecule.com Research into aryl-substituted thiophenes has revealed promising antibacterial and antifungal properties. nih.govnih.gov

In one study, a series of 4-arylthiophene-2-carbaldehydes were synthesized and evaluated for their biological activities. nih.gov Several of these compounds displayed significant antibacterial effects. For example, 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile showed excellent activity against Pseudomonas aeruginosa, with an IC₅₀ value of 29.7 µg/mL, which is superior to the standard antibiotic streptomycin. nih.gov Another derivative, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, was identified as a potent urease inhibitor with an IC₅₀ value of 27.1 µg/mL. nih.gov Urease inhibitors are valuable in agriculture as they prevent the loss of nitrogen from urea-based fertilizers.

Other research has focused on novel thiophene-2-carboxamide derivatives, which have demonstrated notable antibacterial and antioxidant activities. nih.gov Specifically, amino thiophene-2-carboxamide compounds showed excellent activity against bacteria such as P. aeruginosa, S. aureus, and B. subtilis. nih.gov The versatility of the thiophene-2-carbaldehyde core allows for the synthesis of a wide range of derivatives with diverse biological profiles, making it a valuable scaffold for discovering new and effective agrochemicals. researchgate.netsmolecule.com

Table 2: Biologically Active 4-Arylthiophene-2-carbaldehyde Derivatives

Compound Biological Activity Target IC₅₀ Value (µg/mL) Reference
3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile Antibacterial Pseudomonas aeruginosa 29.7 nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethylthiophene-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Vilsmeier–Haack Reaction : Thiophene derivatives can be formylated using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled temperatures (0–5°C) to introduce the aldehyde group .
  • Functionalization of Ethyl-Substituted Thiophenes : Ethyl groups can be introduced via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. For example, intermediates like 5-ethylthiophene-2-carboxamide derivatives have been synthesized via acetylation and glycosylation steps, with yields optimized by controlling solvent polarity (e.g., dichloromethane) and reaction time .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the aldehyde product.

Q. How should this compound be characterized to confirm its structure and purity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and ethyl group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 2.5–3.0 ppm for CH₂) .
  • IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C-S (thiophene, ~680 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., [M⁺] at m/z 154.05) validates molecular weight .
  • Elemental Analysis : Expected C: 62.31%; H: 5.23%; S: 20.79%. Deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement to determine bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between thiophene and aldehyde groups. Discrepancies in substituent positioning (e.g., ethyl orientation) can arise from poor data resolution or twinning; high-intensity synchrotron sources improve accuracy .
  • Comparative Analysis : Overlay experimental structures with computational models (DFT-optimized geometries) to identify outliers. For example, deviations >0.05 Å in bond lengths may suggest misassignment .

Q. What mechanistic insights explain the regioselective functionalization of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing aldehyde group directs incoming electrophiles (e.g., NO₂⁺) to the 5-position of the thiophene ring. Ethyl groups at the 3-position enhance steric hindrance, favoring para-substitution .
  • Palladium-Catalyzed Couplings : Oxidative addition of aryl halides occurs preferentially at the 5-position due to lower steric bulk. Kinetic studies (e.g., monitoring by GC-MS) show rate constants (k) 2–3× higher for 5-bromo derivatives vs. 4-bromo isomers .

Q. How do solvent and substituent effects influence the photophysical properties of this compound-based materials?

  • Methodological Answer :

  • UV-Vis Spectroscopy : In polar solvents (e.g., DMSO), the aldehyde group induces a bathochromic shift (~20 nm) due to n→π* transitions. Ethyl groups reduce aggregation, as shown by narrower emission bands in THF vs. water .
  • DFT Calculations : HOMO-LUMO gaps correlate with experimental λₘₐₓ. For example, ethyl substitution lowers the HOMO energy by 0.3 eV compared to methyl, reducing bandgap .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.